molecular formula C18H25NO4 B5260918 ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate

Cat. No.: B5260918
M. Wt: 319.4 g/mol
InChI Key: NNPOUMONIWOCPE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, is of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(3-propan-2-yloxypropyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-5-22-18(21)17-13(4)19(9-6-10-23-12(2)3)16-8-7-14(20)11-15(16)17/h7-8,11-12,20H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPOUMONIWOCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, ethyl bromoacetate, and isopropyl alcohol.

    Reaction Conditions: The reaction involves the formation of the indole core, followed by the introduction of the ester and hydroxy groups. Common reagents used include strong bases like sodium hydride (NaH) and solvents like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate undergoes various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate can be compared with other indole derivatives:

    Similar Compounds: Examples include indole-3-acetic acid, indole-3-carbinol, and indomethacin.

    Uniqueness: This compound’s unique structure, particularly the presence of the hydroxy and ester groups, distinguishes it from other indole derivatives.

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